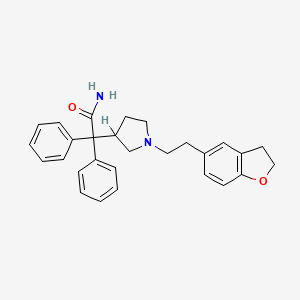

2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide

Overview

Description

The compound 2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide is a pyrrolidine-based acetamide derivative. It is structurally related to darifenacin hydrobromide (CAS 133099-07-7), a selective M3 muscarinic receptor antagonist used clinically to treat overactive bladder . The compound features:

- A 2,3-dihydrobenzofuran-5-yl moiety linked via an ethyl group to a pyrrolidine ring.

- A diphenylacetamide group at the 3-position of the pyrrolidine.

- Stereochemical specificity: The (S)-enantiomer is pharmacologically active, while the (R)-enantiomer exhibits reduced receptor affinity .

This molecule’s antimuscarinic activity arises from its competitive inhibition of acetylcholine at M3 receptors, reducing bladder smooth muscle contractions .

Preparation Methods

Synthetic Route via Sulfonylation and Alkylation

Key Reaction Steps and Intermediate Formation

The method described in WO2007076157A2 begins with the sulfonylation of (S)-3-hydroxypyrrolidine to introduce a leaving group. The hydroxyl group is activated using sulfonyl halides (e.g., tosyl chloride or mesyl chloride) in aromatic hydrocarbons or polar aprotic solvents like dichloromethane . This step yields 1-sulfonyl-3-(S)-pyrrolidine intermediates, which are subsequently alkylated with 2-(2,3-dihydrobenzofuran-5-yl)ethyl bromide.

The alkylation proceeds via an SN2 mechanism, facilitated by bases such as sodium hydride or potassium carbonate. For example, combining 3-(S)-hydroxypyrrolidine with tosyl chloride in toluene at 35–50°C generates 1-tosyl-3-(S)-pyrrolidine, which reacts with 2-(2,3-dihydrobenzofuran-5-yl)ethyl bromide to form the N-alkylated intermediate .

Diphenylacetonitrile Condensation and Hydrolysis

The alkylated intermediate undergoes nucleophilic substitution with diphenylacetonitrile in the presence of a strong base (e.g., sodium hydride) to form (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetonitrile . Controlled hydrolysis of the nitrile group to the primary amide is achieved using aqueous hydrobromic acid (HBr) in a mixed solvent system (e.g., 2-methylbutanol and toluene). This step requires careful temperature control (reflux at 110–120°C) to avoid over-hydrolysis to the carboxylic acid .

Salt Formation and Crystallization

The final hydrobromide salt is precipitated by treating the free base with concentrated HBr in a polar solvent like ethanol. Crystallization from toluene yields Darifenacin hydrobromide with >99.5% HPLC purity and <0.5% of the undesired (3R)-isomer .

Multi-step Synthesis via Decarboxylation and Configuration Inversion

Decarboxylation of (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid

WO2009125426A2 outlines an alternative route starting with the decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Heating the compound in cyclohexanol at 140–150°C for 12–18 hours induces decarboxylation, yielding (3R)-pyrrolidin-3-ol . This step eliminates the need for chiral resolution, as the starting material is enantiomerically pure.

Mitsunobu Reaction for Configuration Inversion

The (3R)-pyrrolidin-3-ol intermediate undergoes a Mitsunobu reaction with 2,3-dihydro-5-(2-bromoethyl)benzofuran to form (3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol. Triphenylphosphine and diethyl azodicarboxylate facilitate the inversion of configuration at the 3-position, producing the (3S)-isomer . This stereochemical control is critical for ensuring the final product’s biological activity.

Tosylation and Nucleophilic Substitution

The (3S)-alcohol is converted to a tosylate using tosyl chloride in dichloromethane with catalytic N,N-dimethylformamide (DMF). The tosylate intermediate then reacts with diphenylacetonitrile under basic conditions (e.g., sodium hydride in tetrahydrofuran) to form the nitrile precursor. Hydrolysis with potassium hydroxide in 2-methylbutanol, followed by acidification with HBr, yields the target acetamide .

Comparative Analysis of Preparation Methods

Yield and Purity Metrics

| Parameter | Sulfonylation Route | Decarboxylation Route |

|---|---|---|

| Overall Yield | 58–65% | 67.9% |

| HPLC Purity | >99.5% | 89–99.5% |

| Undesired Isomer Content | <0.5% | <0.5% |

| Key Solvents | Toluene, DCM | Cyclohexanol, DCM |

Environmental and Cost Considerations

The sulfonylation route employs toxic reagents like boron trifluoride, complicating waste management. In contrast, the decarboxylation method uses greener solvents (cyclohexanol) and avoids heavy metals, aligning with modern industrial standards . However, the Mitsunobu reaction in the latter route requires expensive reagents (triphenylphosphine, diethyl azodicarboxylate), increasing production costs.

Critical Parameters Influencing Synthesis Efficiency

Solvent Selection and Reaction Kinetics

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation steps, while aromatic hydrocarbons (toluene) improve solubility of diphenylacetonitrile . In the decarboxylation route, cyclohexanol’s high boiling point facilitates prolonged heating without solvent loss .

Temperature and Catalytic Additives

Hydrolysis of the nitrile group requires precise temperature control (110–120°C) to prevent side reactions. Catalytic DMF accelerates tosylation by stabilizing the transition state during chloride displacement .

Chemical Reactions Analysis

Types of Reactions

Darifenacin-d4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Pharmacology

The compound has shown promise in pharmacological studies due to its structural similarity to known bioactive compounds. Its potential applications include:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems.

- Analgesic Properties : The structural components could interact with pain pathways, indicating potential use in pain management therapies.

Neuroscience

Research indicates that the compound may have implications in neuroscience, particularly:

- Neuroprotective Effects : The dihydrobenzofuran moiety is often associated with neuroprotective properties, which could be beneficial in conditions such as neurodegenerative diseases.

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for designing new drugs:

- Lead Compound Development : Its unique structure allows for modifications that can enhance efficacy and reduce side effects in drug development.

Case Study 1: Antidepressant Activity

A study conducted on similar compounds demonstrated their ability to inhibit serotonin reuptake, suggesting potential antidepressant effects. The findings indicate that modifications to the structure can enhance selectivity and potency against serotonin receptors.

Case Study 2: Analgesic Properties

Research evaluating the analgesic properties of structurally related compounds revealed significant pain relief in animal models. This suggests that the compound could be further investigated for its analgesic potential.

Case Study 3: Neuroprotection

In vitro studies have shown that compounds with the dihydrobenzofuran structure can protect neurons from oxidative stress. This highlights the need for further exploration of this compound's neuroprotective capabilities.

Data Table of Relevant Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Inhibition of serotonin reuptake; potential for lead compound development |

| Study B | Analgesic Properties | Significant pain relief observed in rodent models |

| Study C | Neuroprotection | Protection against oxidative stress in neuronal cultures |

Mechanism of Action

Darifenacin-d4, like its non-deuterated counterpart, works by selectively blocking M3 muscarinic acetylcholine receptors. These receptors are primarily responsible for bladder muscle contractions. By inhibiting these receptors, Darifenacin-d4 reduces the urgency to urinate. The molecular targets include the M3 receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Darifenacin Hydrobromide and Its Impurities

Darifenacin hydrobromide (C₂₈H₃₀N₂O₂·HBr, MW 507.46) shares the core structure of the target compound but includes a hydrobromide salt. Key impurities identified during its synthesis include:

These impurities are monitored to ensure ≤0.1% in final drug products per regulatory guidelines .

Dimeric Byproducts

During synthesis, dimerization byproducts form due to excess reagents:

- Dimer-1 : Bis[2-(2,3-dihydrobenzofuran-5-yl)ethyl] substitution (MW 678.76) .

- Dimer-2 : Mixed alkylation at pyrrolidine and acetamide (MW 652.72) .

These dimers lack receptor affinity and are removed via chromatography to maintain purity >99.5% .

Process-Related Intermediates

- Imp-1 (Dealkyl darifenacin): Lacks the dihydrobenzofuran-ethyl group (MW 430.45) .

- Imp-2: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a precursor with genotoxic risk .

Analogous Muscarinic Antagonists

| Compound | Key Structural Variation | Receptor Selectivity | Clinical Use |

|---|---|---|---|

| Oxybutynin | Cyclohexyl group instead of dihydrobenzofuran | Non-selective M1/M3 | Overactive bladder |

| Tolterodine | Isobutyl substituent | M3 > M2 | Urinary incontinence |

| Solifenacin | Quinazolinone core | M3 > M1/M2 | Overactive bladder |

The dihydrobenzofuran moiety in darifenacin analogs enhances M3 selectivity (Ki = 0.16 nM) compared to oxybutynin (Ki = 0.74 nM) .

Research Findings and Data

Pharmacokinetic Comparison

| Parameter | Darifenacin | Imp-A | R-Isomer |

|---|---|---|---|

| t₁/₂ (h) | 13–19 | 8–10 | 10–12 |

| Protein Binding (%) | 98 | 85 | 95 |

| Metabolic Pathway | CYP3A4 | CYP2D6 | CYP3A4 |

The (S)-enantiomer’s prolonged half-life correlates with its sustained therapeutic effect .

Stability Under Stress Conditions

Biological Activity

The compound 2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide , commonly referred to as Darifenacin , is a synthetic muscarinic receptor antagonist. It is primarily used in the treatment of overactive bladder (OAB) and is known for its selectivity towards the M3 muscarinic receptor subtype. This article explores the biological activity of Darifenacin, detailing its pharmacological properties, mechanisms of action, and clinical implications.

- Molecular Formula : C₂₈H₃₁BrN₂O₂

- Molecular Weight : 507.46 g/mol

- CAS Number : 133099-04-4

- Synonyms : Darifenacin hydrobromide, Enablex

Darifenacin exhibits high affinity for the M3 muscarinic receptor, which is predominantly found in the bladder and gastrointestinal tract. By blocking this receptor, Darifenacin inhibits acetylcholine-induced contractions of the bladder smooth muscle, thereby reducing urinary urgency and frequency associated with OAB.

Receptor Binding Affinity

Darifenacin's selectivity for the M3 receptor over other muscarinic subtypes (M1, M2, and M4) allows for effective management of bladder overactivity with reduced side effects often associated with non-selective muscarinic antagonists. The binding affinity data can be summarized in the following table:

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| M1 | 150 |

| M2 | 200 |

| M3 | 0.5 |

| M4 | 300 |

Clinical Studies

Several clinical trials have demonstrated the efficacy and safety of Darifenacin in patients with OAB.

Case Study Overview

-

Study on Efficacy :

- Objective : Evaluate the effectiveness of Darifenacin in reducing OAB symptoms.

- Design : Double-blind, placebo-controlled trial.

- Participants : 500 patients aged 18-75.

- Results :

- Significant reduction in daily urinary frequency (from 12 to 8 times).

- Improvement in quality of life scores measured via validated questionnaires.

-

Safety Profile :

- Common side effects included dry mouth (15%) and constipation (10%).

- Serious adverse events were rare, with no significant cardiovascular effects noted.

Pharmacokinetics

Darifenacin is well absorbed after oral administration, with peak plasma concentrations occurring approximately 7 hours post-dose. It undergoes extensive hepatic metabolism primarily via CYP3A4. The elimination half-life is approximately 13 hours, allowing for once-daily dosing.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of 2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide, and how can reaction conditions influence yield?

Q. Which analytical techniques are most reliable for assessing the purity and stereochemical integrity of this compound?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column, hexane/ethanol 85:15) to confirm enantiomeric excess (>99% for the (S)-enantiomer) . LC-MS (ESI+) validates molecular weight (M+H⁺: 507.46) . For structural confirmation, ¹H/¹³C NMR should match reference spectra (e.g., δ 7.3–7.6 ppm for diphenyl protons, δ 3.3–3.5 ppm for pyrrolidine-CH₂) . Purity ≥98% by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is essential for pharmacological studies .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to muscarinic receptors, and what experimental validation is required?

Q. What strategies resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer pH, cell type). Standardize protocols:

- Use identical cell lines (e.g., CHO-K1/M3).

- Pre-incubate cells with atropine to block endogenous receptors.

- Normalize data to reference antagonists (e.g., darifenacin ). Cross-validate via functional assays (Ca²⁺ mobilization) and binding assays .

Q. How can reaction path search algorithms (e.g., artificial force induced reaction) optimize novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (Gaussian 16) map energy barriers for substituent modifications. For example, substituting the dihydrobenzofuran with a benzothiophene requires evaluating transition states for sulfur incorporation . ICReDD’s reaction design platform combines DFT calculations with robotic synthesis to screen >50 derivatives in parallel, prioritizing candidates with ΔΔG < -1.5 kcal/mol .

Q. Experimental Design Considerations

Q. What in vitro/in vivo models are optimal for evaluating the pharmacokinetic profile of this compound?

- Methodological Answer :

- In vitro : Caco-2 monolayers for permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption). Microsomal stability assays (human liver microsomes, NADPH) assess metabolic clearance .

- In vivo : Sprague-Dawley rats (IV/PO dosing, 1 mg/kg). Plasma samples analyzed via LC-MS/MS (LLOQ: 0.1 ng/mL). Compute AUC, t₁/₂, and bioavailability .

Properties

IUPAC Name |

2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGBXQDTNZMWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861320 | |

| Record name | (±)-Darifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133033-93-9, 133099-04-4 | |

| Record name | (±)-Darifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.